An In-Depth Technical Guide to 1-Phenyl-1,6-diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-Phenyl-1,6-diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a central theme in contemporary drug discovery. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inherent three-dimensionality, which can lead to enhanced target engagement and improved drug-like characteristics.[1][2][3] This technical guide provides a comprehensive overview of 1-Phenyl-1,6-diazaspiro[3.4]octane, a key heterocyclic building block. We will delve into its chemical structure, explore its significance as a privileged scaffold in medicinal chemistry, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the analytical characterization of this compound and discuss its potential applications in the development of next-generation therapeutics.
The Chemical Architecture of 1-Phenyl-1,6-diazaspiro[3.4]octane
1-Phenyl-1,6-diazaspiro[3.4]octane is a bicyclic heterocyclic compound featuring a unique spirocyclic junction where an azetidine ring and a pyrrolidine ring share a single carbon atom. The nomenclature precisely describes this arrangement: "spiro[3.4]" indicates the number of atoms in each ring connected to the spiro-carbon (three in the azetidine and four in the pyrrolidine). The "1,6-diaza" prefix specifies the positions of the two nitrogen atoms within the bicyclic system. Finally, the "1-Phenyl" substituent denotes the attachment of a phenyl group to the nitrogen atom at the 1-position of the azetidine ring.
Key Structural Features:
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Molecular Formula: C₁₂H₁₆N₂
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Molecular Weight: 188.27 g/mol
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CAS Number: 1363382-01-7
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SMILES: C1CC2(CCNC2)N1c1ccccc1
The spirocyclic nature of this molecule imparts a rigid, three-dimensional conformation, a significant departure from the often-planar structures of traditional aromatic drug scaffolds. This increased fraction of sp³-hybridized carbons (Fsp³) is a desirable attribute in modern drug design, as it has been correlated with a higher probability of clinical success.[1][3]
Significance in Medicinal Chemistry: A Privileged Scaffold
The diazaspiro[3.4]octane core is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can serve as ligands for a variety of biological targets by presenting appended functional groups in specific spatial orientations. The rigid nature of the spirocycle allows for precise control over the positioning of substituents, which can lead to enhanced potency and selectivity for a given biological target.[4][5]
The diazaspiro[3.4]octane motif is often employed as a bioisosteric replacement for more common heterocyclic rings, such as piperazine. This substitution can lead to significant improvements in a compound's pharmacokinetic profile, including:
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Enhanced Solubility: The three-dimensional structure can disrupt crystal lattice packing, leading to improved aqueous solubility.[3]
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Modulated Lipophilicity: The introduction of the spirocyclic core can fine-tune the lipophilicity (logP/logD) of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
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Improved Metabolic Stability: The rigid scaffold can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life in the body.[3]
A notable example of the successful application of this scaffold is in the development of Delgocitinib , a pan-Janus kinase (JAK) inhibitor approved for the treatment of atopic dermatitis.[6] The core of Delgocitinib features a substituted 1,6-diazaspiro[3.4]octane moiety, highlighting the clinical relevance of this chemical class.
Synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane: A Proposed Experimental Protocol
Overview of the Synthetic Strategy
The proposed synthesis involves a key [3+2] cycloaddition reaction to construct the diazaspiro[3.4]octane core, followed by functional group manipulations and a final N-arylation step to introduce the phenyl group. This approach is logical as it builds the complex spirocyclic framework early in the sequence and allows for late-stage introduction of the desired aryl substituent.
Caption: Proposed synthetic workflow for 1-Phenyl-1,6-diazaspiro[3.4]octane.
Detailed Step-by-Step Protocol
Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
This initial step involves a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester functionality, which is crucial for the subsequent cycloaddition.
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.2 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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Cool the mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Step 2: Synthesis of 2-(tert-butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
This is the key [3+2] cycloaddition step to form the diazaspiro[3.4]octane core.[7]
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To a solution of the product from Step 1 (1.0 equivalent) in acetonitrile, add lithium fluoride (4.0 equivalents) and (methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine (1.2 equivalents).
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Stir the resulting mixture at 60 °C overnight under an inert atmosphere.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous citric acid (3x) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by column chromatography to yield the protected diazaspiro[3.4]octane.
Step 3: Synthesis of 1,6-diazaspiro[3.4]octane
This step involves the removal of the protecting groups to yield the free diamine.
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Dissolve the product from Step 2 in a suitable solvent such as methanol.
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Add a catalytic amount of palladium on carbon (10% w/w).
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Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr apparatus until the reaction is complete (monitored by TLC or LC-MS).
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Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
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The resulting residue, the Boc-protected intermediate, is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid in dioxane, at room temperature to remove the Boc group.
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After completion of the reaction, the solvent and excess acid are removed under reduced pressure to yield the crude diamine, which can be purified by crystallization or chromatography.
Step 4: Synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane
The final step is the N-arylation of the parent diamine. A Buchwald-Hartwig amination is a suitable method for this transformation.
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In a reaction vessel, combine 1,6-diazaspiro[3.4]octane (1.0 equivalent), bromobenzene (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable ligand such as Xantphos (0.04 equivalents), and a base such as sodium tert-butoxide (1.4 equivalents).
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Add anhydrous toluene as the solvent.
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Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.
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Heat the mixture at 100-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
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Cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-Phenyl-1,6-diazaspiro[3.4]octane.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Phenyl-1,6-diazaspiro[3.4]octane. The following spectroscopic techniques are critical for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 6.5-7.5 ppm. The protons of the azetidine and pyrrolidine rings will appear in the aliphatic region (δ 2.0-4.0 ppm). The chemical shifts and coupling patterns will be characteristic of the spirocyclic system.
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¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons of the phenyl ring and the six aliphatic carbons of the diazaspiro[3.4]octane core. The spiro-carbon will have a unique chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C₁₂H₁₆N₂).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
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The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C-N stretching vibrations.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Aliphatic protons (δ 2.0-4.0 ppm) |
| ¹³C NMR | Aromatic carbons, Aliphatic carbons, unique spiro-carbon signal |
| HRMS (ESI+) | [M+H]⁺ corresponding to the exact mass of C₁₂H₁₆N₂ |
| IR (ATR) | C-H (aromatic and aliphatic), C-N stretching bands |
Potential Applications and Future Directions
The 1-Phenyl-1,6-diazaspiro[3.4]octane scaffold holds significant potential for the development of novel therapeutics across various disease areas. Its rigid three-dimensional structure makes it an ideal starting point for fragment-based drug design and lead optimization campaigns.
Potential Therapeutic Areas:
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Oncology: As demonstrated by the development of PARP inhibitors, spirocyclic scaffolds can be used to design potent and selective enzyme inhibitors.[8]
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Infectious Diseases: The diazaspiro[3.4]octane core has been explored in the development of novel antimalarial agents.[9]
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Neurological Disorders: The ability of spirocycles to modulate physicochemical properties makes them attractive for developing CNS-penetrant drugs.[5]
Future research efforts should focus on the synthesis of libraries of 1-aryl-1,6-diazaspiro[3.4]octane derivatives with diverse substitution patterns on the phenyl ring and the second nitrogen atom. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds. Furthermore, computational studies, such as molecular docking and dynamics simulations, can be employed to guide the rational design of more potent and selective ligands based on this versatile scaffold.[10]
Conclusion
1-Phenyl-1,6-diazaspiro[3.4]octane represents a valuable building block in the toolkit of medicinal chemists. Its unique spirocyclic architecture offers a pathway to novel chemical space with improved drug-like properties. The synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related diazaspiro[3.4]octane derivatives. As the demand for innovative and effective medicines continues to grow, the strategic incorporation of such three-dimensional scaffolds will undoubtedly play a crucial role in the future of drug discovery.
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